This compound has garnered attention due to its promising antifungal activity, which has been shown to be superior to some existing antifungal agents, including miconazole. [] This discovery is significant because Candida infections, particularly those caused by drug-resistant strains, pose a considerable threat to human health.
The synthesis of 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol involves the structural modification of fluoxetine. Specifically, the methylamino terminus of the aminopropane chain in fluoxetine is replaced with an imidazole ring. [] This modification appears to be crucial for the enhanced antifungal activity observed in 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol compared to its parent compound.
The primary application of 1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)-2-propanol, based on the provided information, is as a potential antifungal agent. It demonstrates potent activity against Candida species, exceeding the efficacy of some clinically relevant antifungals. [] This finding highlights its potential for combating Candida infections, particularly those resistant to existing treatments.
CAS No.: 137945-48-3
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 17729-30-5
CAS No.: 70222-94-5